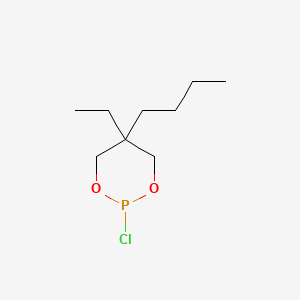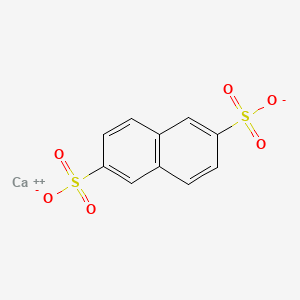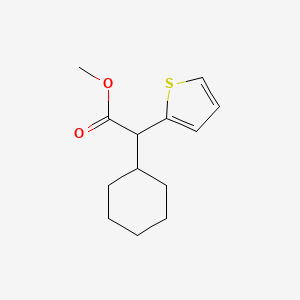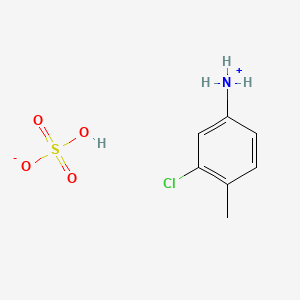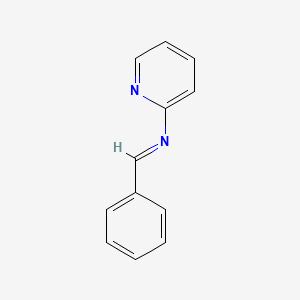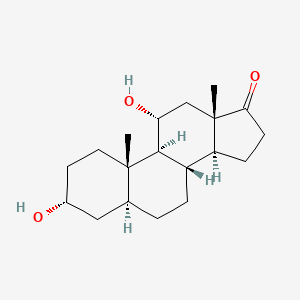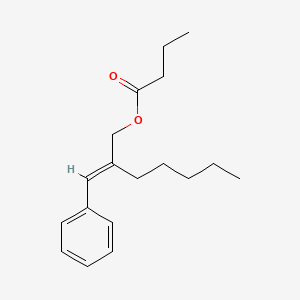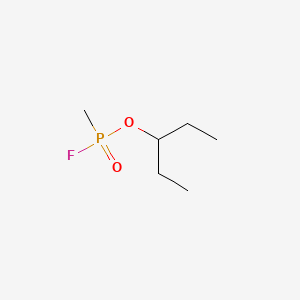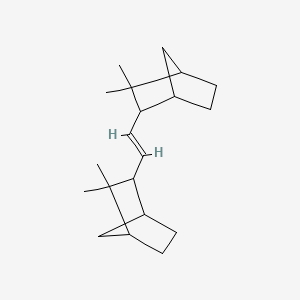
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer is a chemical compound with the molecular formula C10H16. It is a derivative of bicyclo(2.2.1)heptane, featuring two methyl groups and a methylene group. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer typically involves the dimerization of 2,2-dimethyl-3-methylenebicyclo(2.2.1)heptane. This process can be achieved through catalytic or thermal methods. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the dimerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale dimerization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors designed to handle the specific requirements of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer involves its interaction with molecular targets through its reactive methylene group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure.
2,3-Dimethylene-bicyclo(2.2.1)heptane: Another derivative with different substituents.
Uniqueness
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer is unique due to its specific substitution pattern and reactivity. Its dimeric form also distinguishes it from other similar compounds, providing unique properties and applications.
Eigenschaften
CAS-Nummer |
35138-79-5 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
3-[(E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethenyl]-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C20H32/c1-19(2)15-7-5-13(11-15)17(19)9-10-18-14-6-8-16(12-14)20(18,3)4/h9-10,13-18H,5-8,11-12H2,1-4H3/b10-9+ |
InChI-Schlüssel |
OVBPQEVETHUSDI-MDZDMXLPSA-N |
Isomerische SMILES |
CC1(C2CCC(C2)C1/C=C/C3C4CCC(C4)C3(C)C)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1C=CC3C4CCC(C4)C3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



